2-(2-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group and a hexahydrocinnolinyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, is reacted with acetic anhydride to form 2-methoxyphenylacetamide.
Formation of the Hexahydrocinnolinyl Intermediate: The hexahydrocinnolinyl moiety is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the methoxyphenylacetamide with the hexahydrocinnolinyl intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(3-hydroxy-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- 2-(2-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- 2-(2-nitrophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
Uniqueness
2-(2-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-11(15)9-16(21)18-13-6-7-14-12(8-13)10-17(22)20-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFAWPJYDFLAKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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